molecular formula C18H18N2O B8227817 (R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8227817
M. Wt: 278.3 g/mol
InChI Key: VJKQWPKASQIGHC-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with a complex structure that includes a benzyl group, a cyclopropyl-substituted pyridine ring, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of an appropriate precursor containing the benzyl and pyridine moieties under acidic or basic conditions to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like trifluoroacetic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective biological processes.

Medicine

In medicinal chemistry, ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
  • 4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrothiazole
  • 4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydroimidazole

Uniqueness

®-4-Benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both benzyl and cyclopropyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4R)-4-benzyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-2-5-13(6-3-1)11-15-12-21-18(19-15)17-8-4-7-16(20-17)14-9-10-14/h1-8,14-15H,9-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKQWPKASQIGHC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CC=C2)C3=N[C@@H](CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.